molecular formula C14H22Cl2N2O3 B13574585 Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans

Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans

Cat. No.: B13574585
M. Wt: 337.2 g/mol
InChI Key: RVWSKKUJBYBQCZ-UHFFFAOYSA-N
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Description

Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans is a chemical compound with the molecular formula C14H22Cl2N2O3 and a molecular weight of 337.2421 . This compound is known for its unique structure, which includes a pyridine ring, an aminocyclohexyl group, and an ethyl ester moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.

    Introduction of the Aminocyclohexyl Group: The aminocyclohexyl group is introduced via nucleophilic substitution reactions.

    Esterification: The ethyl ester moiety is added through esterification reactions using appropriate reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate: A closely related compound with similar structural features.

    Methyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate: Another analog with a methyl ester instead of an ethyl ester.

Uniqueness

Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H22Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

ethyl 6-(4-aminocyclohexyl)oxypyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C14H20N2O3.2ClH/c1-2-18-14(17)10-3-8-13(16-9-10)19-12-6-4-11(15)5-7-12;;/h3,8-9,11-12H,2,4-7,15H2,1H3;2*1H

InChI Key

RVWSKKUJBYBQCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)OC2CCC(CC2)N.Cl.Cl

Origin of Product

United States

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